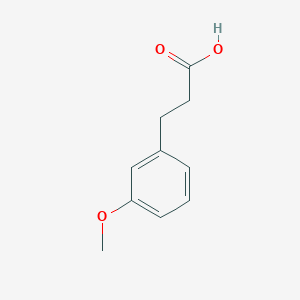

3-(m-Methoxyphenyl)propionic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJQJLOZWBZEGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80146990 | |

| Record name | 3-(m-Methoxyphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methoxybenzenepropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10516-71-9 | |

| Record name | 3-(3-Methoxyphenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10516-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(m-Methoxyphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010516719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10516-71-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(m-Methoxyphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(m-methoxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methoxybenzenepropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(m-Methoxyphenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(m-Methoxyphenyl)propionic acid, including its chemical and physical properties, detailed experimental protocols for its synthesis and biological activity assessment, and a visualization of its role in relevant biological pathways.

Core Properties and Identification

3-(m-Methoxyphenyl)propionic acid, also known as 3-Methoxyhydrocinnamic acid, is a carboxylic acid and a member of the methoxybenzene family. It is recognized as a human metabolite and has garnered interest in pharmaceutical research for its potential anti-inflammatory properties.

CAS Number: 10516-71-9[1][2][3][4]

Physicochemical Properties

The key physicochemical properties of 3-(m-Methoxyphenyl)propionic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3][4] |

| Molecular Weight | 180.20 g/mol | [1][2][4] |

| Melting Point | 43-45 °C | [3][4] |

| Boiling Point (Predicted) | 318.1 ± 17.0 °C | [3] |

| Density (Predicted) | 1.144 ± 0.06 g/cm³ | [3] |

| pKa | 4.654 (at 25°C) | [3] |

| Appearance | White to light yellow solid | [3] |

| Solubility | Soluble in water and DMSO. | [1][3] |

Spectroscopic and Computational Data

| Identifier | Value | Source |

| IUPAC Name | 3-(3-methoxyphenyl)propanoic acid | [2] |

| SMILES | COc1cccc(CCC(O)=O)c1 | [4] |

| InChI | 1S/C10H12O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12) | [2][3][4] |

| InChIKey | BJJQJLOZWBZEGA-UHFFFAOYSA-N | [2][3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 3-(m-Methoxyphenyl)propionic acid and a representative protocol for assessing its biological activity as a cyclooxygenase inhibitor.

Synthesis of 3-(m-Methoxyphenyl)propionic Acid

A common method for the synthesis of 3-(m-Methoxyphenyl)propionic acid is through the catalytic reduction of 3-Methoxycinnamic acid.

Reaction: Catalytic hydrogenation of 3-Methoxycinnamic acid.

Reagents and Materials:

-

3-Methoxycinnamic acid

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen (H₂) gas (balloon)

-

Ethyl acetate

-

Diatomaceous earth (Celite)

Procedure:

-

Dissolve 3-Methoxycinnamic acid (e.g., 3.56 g, 19.98 mmol) in methanol (100 mL) in a suitable reaction flask.

-

Add 10% Pd/C catalyst (e.g., 0.44 g) to the solution.

-

Stir the mixture under a hydrogen atmosphere (provided by a balloon) at room temperature for 12 hours.

-

Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth (Celite) to remove the catalyst.

-

Wash the diatomaceous earth pad with ethyl acetate (3 x 30 mL).

-

Combine the filtrates and remove the solvents (methanol and ethyl acetate) by evaporation under reduced pressure to yield 3-(m-Methoxyphenyl)propionic acid.

-

The final product can be characterized by ¹H and ¹³C NMR spectroscopy.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of 3-(m-Methoxyphenyl)propionic acid.

Cyclooxygenase-2 (COX-2) Inhibition Assay

As a non-steroidal anti-inflammatory drug (NSAID), 3-(m-Methoxyphenyl)propionic acid is expected to inhibit cyclooxygenase enzymes. The following is a representative protocol for a COX-2 inhibitor screening assay.

Principle: This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the COX-2 enzyme. The PGH2 is then reduced to prostaglandin F2α (PGF2α), which is quantified by enzyme immunoassay (EIA).

Materials:

-

Human recombinant COX-2 enzyme

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic acid (substrate)

-

3-(m-Methoxyphenyl)propionic acid (test inhibitor)

-

Stannous chloride (SnCl₂) solution

-

PGF2α ELISA kit

Procedure:

-

Prepare the COX-2 enzyme solution in the reaction buffer containing heme.

-

Add the test inhibitor, 3-(m-Methoxyphenyl)propionic acid (dissolved in a suitable solvent like DMSO), to the enzyme solution. Include a control with only the solvent.

-

Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding a solution of arachidonic acid.

-

Allow the reaction to proceed for a specific time (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a stannous chloride solution, which also reduces the PGH2 product to PGF2α.

-

Quantify the amount of PGF2α produced using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX-2 inhibition by comparing the PGF2α concentration in the samples with the test inhibitor to the solvent control.

Experimental Workflow for COX-2 Inhibition Assay:

Caption: Workflow for a representative COX-2 inhibition assay.

Biological Activity and Signaling Pathway

3-(m-Methoxyphenyl)propionic acid is reported to function as a non-steroidal anti-inflammatory drug (NSAID). The primary mechanism of action for NSAIDs is the inhibition of prostaglandin synthesis.

Prostaglandins are lipid compounds that are involved in physiological processes such as inflammation, pain, and fever. Their synthesis is initiated from arachidonic acid, which is released from the cell membrane phospholipids. The key enzymes in this pathway are cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated during inflammation. NSAIDs exert their anti-inflammatory effects by inhibiting these COX enzymes, thereby reducing the production of prostaglandins.

Prostaglandin Synthesis Pathway and Inhibition by 3-(m-Methoxyphenyl)propionic acid:

Caption: Inhibition of the prostaglandin synthesis pathway by 3-(m-Methoxyphenyl)propionic acid.

References

An In-depth Technical Guide to the Synthesis of 3-(m-Methoxyphenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(m-Methoxyphenyl)propionic acid, a valuable intermediate in pharmaceutical and chemical research. This document details two core synthetic methodologies: the catalytic hydrogenation of 3-methoxycinnamic acid and the malonic ester synthesis. Each method is presented with detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic pathways to facilitate understanding and replication by researchers and drug development professionals.

Introduction

3-(m-Methoxyphenyl)propionic acid, also known as 3-(3-methoxyphenyl)propanoic acid, is a carboxylic acid derivative with significant applications in organic synthesis. Its structural motif is present in various biologically active molecules, making it a key building block in the development of novel therapeutic agents. The methoxy group at the meta position of the phenyl ring influences its electronic and steric properties, offering a versatile scaffold for further chemical modifications. This guide aims to provide a detailed and comparative analysis of the most effective and commonly employed synthetic routes to this important compound.

Synthesis Pathways

Two principal synthetic routes for the preparation of 3-(m-Methoxyphenyl)propionic acid are discussed in detail below. These pathways offer different advantages concerning starting material availability, reaction conditions, and overall yield.

Pathway 1: Condensation of m-Methoxybenzaldehyde and Subsequent Hydrogenation

This two-step pathway is a widely used and reliable method for the synthesis of 3-(m-Methoxyphenyl)propionic acid. It commences with the formation of 3-methoxycinnamic acid through a Knoevenagel or Perkin-type condensation, followed by the reduction of the carbon-carbon double bond.

The Knoevenagel condensation provides an efficient method for the formation of the α,β-unsaturated carboxylic acid intermediate, 3-methoxycinnamic acid, from m-methoxybenzaldehyde and malonic acid.

Reaction:

Figure 1: Knoevenagel condensation of m-methoxybenzaldehyde.

Experimental Protocol:

A mixture of m-methoxybenzaldehyde (13.61 g, 0.1 mol), malonic acid (12.5 g, 0.12 mol), and 20 mL of xylene is prepared in a reaction flask. The mixture is stirred at room temperature for 30 minutes. Subsequently, 10 g of pyridine is added, and the reaction is heated to 80°C for 2 hours.[1] After the reaction is complete, the mixture is cooled and subjected to a standard aqueous work-up and purification to yield 3-methoxycinnamic acid.

The second step involves the reduction of the carbon-carbon double bond of 3-methoxycinnamic acid to afford the target molecule, 3-(m-Methoxyphenyl)propionic acid. Catalytic hydrogenation is the most common and efficient method for this transformation.

Reaction:

Figure 2: Catalytic hydrogenation to the final product.

Experimental Protocol:

3-Methoxycinnamic acid (3.56 g, 19.98 mmol) is dissolved in 100 mL of methanol. To this solution, 10% Palladium on carbon (Pd/C) catalyst (0.44 g) is added. The mixture is stirred under a hydrogen atmosphere (balloon) for 12 hours at room temperature.[2] Upon completion, the reaction mixture is filtered through Celite, and the solvent is removed under reduced pressure to yield 3-(m-Methoxyphenyl)propionic acid.

Pathway 2: Malonic Ester Synthesis

The malonic ester synthesis provides an alternative and versatile route to 3-(m-Methoxyphenyl)propionic acid, starting from m-methoxybenzyl halide and a malonic ester derivative, typically diethyl malonate. This method is particularly useful for creating a new carbon-carbon bond and introducing the propionic acid moiety in a single synthetic sequence.

Reaction:

Figure 3: Malonic ester synthesis pathway.

Experimental Protocol:

To a solution of sodium ethoxide, prepared from sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL), is added diethyl malonate (16 g, 0.1 mol). The mixture is heated to reflux, and then m-methoxybenzyl chloride (15.7 g, 0.1 mol) is added dropwise. The reaction mixture is refluxed for an additional 2-3 hours. After cooling, the precipitated sodium chloride is filtered off. The excess ethanol is distilled from the filtrate. The resulting diethyl m-methoxybenzylmalonate is then hydrolyzed by refluxing with a solution of sodium hydroxide (12 g) in water (50 mL) for 2 hours. The solution is then cooled and acidified with dilute sulfuric acid. The mixture is then heated to reflux for 1 hour to effect decarboxylation. Upon cooling, the crude 3-(m-Methoxyphenyl)propionic acid precipitates and is collected by filtration and recrystallized from water.

Quantitative Data Summary

The following tables provide a summary of the quantitative data associated with the described synthetic pathways for easy comparison.

Table 1: Synthesis of 3-Methoxycinnamic Acid (Pathway 1, Step 1)

| Parameter | Value | Reference |

| Starting Material | m-Methoxybenzaldehyde | |

| Key Reagents | Malonic Acid, Pyridine | |

| Solvent | Xylene | |

| Reaction Temperature | 80°C | |

| Reaction Time | 2 hours | |

| Yield | 93.9% |

Table 2: Synthesis of 3-(m-Methoxyphenyl)propionic Acid (Pathway 1, Step 2)

| Parameter | Value | Reference |

| Starting Material | 3-Methoxycinnamic Acid | [2] |

| Catalyst | 10% Pd/C | [2] |

| Solvent | Methanol | [2] |

| Reaction Temperature | Room Temperature | [2] |

| Reaction Time | 12 hours | [2] |

| Yield | Quantitative | [2] |

| Melting Point | 43-45 °C | [2] |

Table 3: Synthesis of 3-(m-Methoxyphenyl)propionic Acid (Pathway 2)

| Parameter | Value | Reference |

| Starting Material | m-Methoxybenzyl Chloride | General Procedure |

| Key Reagents | Diethyl Malonate, NaOEt | General Procedure |

| Solvent | Ethanol | General Procedure |

| Reaction Temperature | Reflux | General Procedure |

| Yield | Moderate to High | - |

Note: Specific yield for Pathway 2 can vary based on reaction scale and purification efficiency.

Table 4: Analytical Data for 3-(m-Methoxyphenyl)propionic Acid

| Analysis | Data | Reference |

| ¹H NMR (CDCl₃, 600 MHz) | δ 11.93 (1H, s), 7.27 (1H, t, J = 7.5 Hz), 6.88 (2H, m), 6.83 (1H, d, J = 8 Hz), 3.79 (3H, s), 2.99 (2H, t, J = 7 Hz), 2.73 (2H, t, J = 7 Hz) | [2] |

| ¹³C NMR (CDCl₃, 150 MHz) | δ 179.2, 159.9, 142.0, 129.6, 120.7, 114.2, 111.6, 54.9, 35.5, 30.6 | [2] |

Conclusion

This technical guide has detailed two robust and efficient synthetic pathways for the preparation of 3-(m-Methoxyphenyl)propionic acid. The condensation of m-methoxybenzaldehyde followed by catalytic hydrogenation offers a high-yielding and well-documented route. The malonic ester synthesis provides a classic and versatile alternative. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements of the research or development project. The provided experimental protocols and comparative data serve as a valuable resource for chemists in the synthesis of this important chemical intermediate.

References

A Comprehensive Technical Guide to the Mechanism of Action of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid (HMPA)

A Note on the Target Compound: Initial research indicates a scarcity of detailed mechanistic information for 3-(m-Methoxyphenyl)propionic acid. However, a closely related and extensively studied compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid, possesses a robust body of scientific literature detailing its mechanisms of action. HMPA is a significant metabolite of dietary polyphenols, produced by the gut microbiota, and exhibits a range of biological activities. This guide will focus on the well-documented mechanisms of HMPA, as it is likely the compound of interest for researchers in drug development.

Core Mechanisms of Action

3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) is a pleiotropic molecule that exerts its effects through multiple signaling pathways. Its primary mechanisms revolve around the regulation of metabolism, muscle function, and cellular stress responses.

1.1. Metabolic Regulation via GPR41 Activation:

HMPA has been identified as an agonist for the G-protein coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3).[1][2][3][4] Activation of GPR41 is crucial for HMPA's beneficial effects on metabolism, particularly in the liver. This interaction plays a significant role in improving hepatic steatosis and has anti-obesity effects by stimulating lipid catabolism.[1][2]

1.2. Modulation of Muscle Metabolism and Function:

HMPA has demonstrated significant effects on skeletal muscle health, influencing both muscle growth and protection from atrophy.

-

Promotion of Muscle Hypertrophy: Low doses of HMPA have been shown to enhance the gene expression of Myh4 (encoding Myosin Heavy Chain IIb) and Insulin-like Growth Factor 1 (Igf1).[5][6] This suggests that HMPA may promote the hypertrophy of fast-twitch muscle fibers through the activation of the IGF-1 signaling pathway.[5] Furthermore, low-dose HMPA administration increases the expression of the myogenic regulatory factor Myf5, indicating a role in promoting muscle development and regeneration.[7][8]

-

Improvement of Mitochondrial Biogenesis: In the context of exercise, low-dose HMPA treatment has been found to increase the gene expression of Sirtuin 1 (Sirt1) and Nuclear Respiratory Factor 1 (Nrf1), as well as enhance the phosphorylation of AMP-activated protein kinase (AMPK).[5] These changes suggest that HMPA can improve mitochondrial biogenesis and adaptation to exercise.[5]

-

Inhibition of Muscle Atrophy: HMPA mitigates glucocorticoid-induced muscle atrophy by attenuating the expression of the E3 ubiquitin ligases, Atrogin-1 and MuRF-1, which are key players in muscle protein degradation.[9] This effect is associated with the prevention of dexamethasone-induced expression of Krüppel-like factor 15 (KLF15) and FoxO3a.[9]

1.3. Antioxidant and Anti-inflammatory Activities:

HMPA exhibits potent antioxidant and anti-inflammatory properties. It can reduce oxidative stress by decreasing plasma reactive oxygen metabolites.[5] High doses of HMPA have been observed to enhance antioxidant capacity and reduce plasma nitrite/nitrate levels following exhaustive exercise.[5] This is accompanied by changes in the mRNA abundance of antioxidant enzymes like Sod1 and Nqo1. Furthermore, HMPA and its precursor, ferulic acid, can suppress pro-inflammatory signaling pathways such as NF-κB, leading to reduced expression of inflammatory mediators.[10][11]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on HMPA.

Table 1: In Vitro Activity of HMPA

| Parameter | Target/Assay | Value | Reference |

| EC50 | GPR41 Activation | 2.36 mM | [4] |

| IC50 | Antioxidant/Radical-Scavenging | 19.5 µM | [12] |

| EC50 | Inhibition of Aβ42 Aggregation (2% seed) | 5779 µM | [13] |

| EC50 | Inhibition of Aβ42 Aggregation (10% seed) | 5328 µM | [13] |

Table 2: In Vivo Efficacy of HMPA in Mice

| Dosage | Effect | p-value | Reference |

| Low and High Dose | Enhanced absolute grip strength | p = 0.0256 | [7][8] |

| Low and High Dose | Enhanced relative grip strength | p = 0.0209 | [7][8] |

| Low Dose | Decreased plasma blood urea nitrogen post-exercise | p = 0.0183 | [7][8] |

| Low Dose | Increased Myf5 expression in sedentary mice | p = 0.0106 | [7][8] |

| Low Dose | Increased Igf1 expression in soleus muscle | p < 0.05 | [6] |

| High Dose | Upregulated MHC IIb protein expression in soleus | p < 0.05 | [5] |

Experimental Protocols

3.1. In Vivo Mouse Model for Muscle Function and Metabolism

-

Animal Model: Eight-week-old male C57BL/6 mice.[5]

-

Treatment: Mice are orally administered an HMPA solution at doses of 50 mg/kg (low dose) or 500 mg/kg (high dose) body weight/day, or a vehicle control (distilled water) for 14 consecutive days.[5]

-

Experimental Groups: Following the 14-day treatment, mice are divided into sedentary and exhaustive exercise groups.[5]

-

Functional Assessment:

-

Sample Collection and Analysis: Plasma and muscle tissues (e.g., gastrocnemius and soleus) are collected.[5]

-

Biochemical Analysis: Plasma levels of reactive oxygen metabolites, blood urea nitrogen, nitrites/nitrates, and antioxidant capacity are measured using commercial kits.[5]

-

Gene Expression Analysis: Total RNA is extracted from muscle tissues, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of target genes such as Igf1, Sirt1, Nrf1, Myh4, Sod1, and Nqo1.[5][6]

-

Protein Expression Analysis: Western blotting is used to determine the protein levels of key signaling molecules like phosphorylated AMPK and myosin heavy chain isoforms.[5]

-

3.2. In Vitro Muscle Atrophy Model

-

Cell Line: Mouse C2C12 skeletal myoblasts.[9]

-

Protocol:

-

C2C12 myoblasts are differentiated into myotubes.

-

Muscle atrophy is induced by treating the myotubes with dexamethasone.

-

The effects of HMPA are assessed by co-treating the cells with dexamethasone and HMPA.[9]

-

-

Analysis:

3.3. GPR41 Receptor Activation Assay

-

Cell Line: HEK293 cells engineered to express the mouse GPR41 receptor.[14]

-

Principle: GPR41 activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

-

Protocol:

-

GPR41-expressing HEK293 cells are treated with forskolin to stimulate cAMP production.

-

The cells are then co-treated with varying concentrations of HMPA.

-

Intracellular cAMP levels are measured using a suitable assay kit.

-

-

Analysis: The inhibitory effect of HMPA on forskolin-induced cAMP production is quantified, and the EC50 value is calculated.[14]

References

- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 2. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise [mdpi.com]

- 9. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid mitigates dexamethasone-induced muscle atrophy by attenuating Atrogin-1 and MuRF-1 expression in mouse C2C12 skeletal myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ferulic Acid: Mechanistic Insights and Multifaceted Applications in Metabolic Syndrome, Food Preservation, and Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. abmole.com [abmole.com]

- 13. mdpi.com [mdpi.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Profile of 3-(m-Methoxyphenyl)propionic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(m-Methoxyphenyl)propionic acid, a compound of interest to researchers in drug development and organic synthesis. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 3-(m-Methoxyphenyl)propionic acid.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 11.93 | Singlet | - | 1H | -COOH |

| 7.27 | Triplet | 7.5 | 1H | Ar-H |

| 6.88 | Multiplet | - | 2H | Ar-H |

| 6.83 | Doublet | 8.0 | 1H | Ar-H |

| 3.79 | Singlet | - | 3H | -OCH₃ |

| 2.99 | Triplet | 7.0 | 2H | -CH₂-Ar |

| 2.73 | Triplet | 7.0 | 2H | -CH₂-COOH |

Solvent: CDCl₃, Frequency: 600 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 179.2 | C=O |

| 159.9 | Ar-C-O |

| 142.0 | Ar-C |

| 129.6 | Ar-CH |

| 120.7 | Ar-CH |

| 114.2 | Ar-CH |

| 111.6 | Ar-CH |

| 54.9 | -OCH₃ |

| 35.5 | -CH₂-Ar |

| 30.6 | -CH₂-COOH |

Solvent: CDCl₃, Frequency: 150 MHz

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| 3000-2850 | Medium | C-H stretch (Alkyl) |

| ~3030 | Weak | C-H stretch (Aromatic) |

| 1710-1700 | Strong | C=O stretch (Carboxylic Acid)[1][2] |

| 1600-1585, 1500-1400 | Medium | C=C stretch (Aromatic Ring) |

| ~1250 and ~1040 | Strong | C-O stretch (Aryl Ether) |

| 950-910 | Medium | O-H bend (Carboxylic Acid) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 180 | - | [M]⁺ (Molecular Ion) |

| 135 | 100 | [M - COOH]⁺ |

| 121 | - | [M - CH₂COOH]⁺ |

| 107 | - | [C₇H₇O]⁺ |

| 91 | - | [C₇H₇]⁺ |

| 77 | - | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies used for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 600 MHz spectrometer. The sample of 3-(m-Methoxyphenyl)propionic acid was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). For ¹³C NMR, the solvent peak at δ = 77.16 ppm was used as a reference. Data processing was performed using standard NMR software.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid 3-(m-Methoxyphenyl)propionic acid was analyzed as a thin film on a potassium bromide (KBr) plate. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry was performed using an electron ionization (EI) source. The sample was introduced into the mass spectrometer, and the resulting mass spectrum was recorded. The data provides the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

Visualization of Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of an organic compound like 3-(m-Methoxyphenyl)propionic acid is depicted below. This process illustrates the logical progression from sample preparation to data analysis and structure elucidation.

References

- 1. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Propionic Acid IR Spectrum - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

The Biological Activities of 3-(m-Methoxyphenyl)propionic Acid: A Review of Available Scientific Literature

For the attention of: Researchers, scientists, and drug development professionals.

This document summarizes the current publicly available scientific information regarding the biological activities of 3-(m-Methoxyphenyl)propionic acid. Despite a comprehensive search of scientific databases and literature, there is a notable scarcity of in-depth research specifically focused on the pharmacological and biological effects of this compound. The available information is largely limited to its classification as a chemical intermediate and general, uncorroborated statements from chemical suppliers.

Limited Evidence of Direct Biological Action

Some chemical suppliers describe 3-(m-Methoxyphenyl)propionic acid as a nonsteroidal anti-inflammatory drug (NSAID) that may act by inhibiting the production of prostaglandins, which are key mediators of pain and inflammation.[1] However, these claims are not substantiated by primary scientific literature, and one source explicitly states that there is no information available regarding its mechanism of action.[1] This suggests that while it may be used in pharmaceutical applications, its role is likely that of a precursor or intermediate in the synthesis of other active pharmaceutical ingredients.[2]

Distinction from a Well-Studied Analogue: 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid (HMPA)

It is crucial to distinguish 3-(m-Methoxyphenyl)propionic acid from its structurally related and extensively studied analogue, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid. HMPA is a prominent metabolite of dietary polyphenols, produced by the gut microbiota, and has been the subject of numerous studies investigating its potential health benefits.

The biological activities attributed to HMPA are diverse and include:

-

Metabolic Regulation: HMPA has been shown to improve hepatic lipid metabolism and is being investigated for its anti-obesity effects, with some studies suggesting its action is mediated through the GPR41 receptor.[3]

-

Muscle Function: Research indicates that HMPA may enhance grip strength and inhibit protein catabolism following exhaustive exercise.[4]

-

Antioxidant and Anti-inflammatory Effects: HMPA is recognized for its antioxidant properties.

Due to the extensive research on HMPA, it is often mistakenly referenced in searches for 3-(m-Methoxyphenyl)propionic acid. Researchers interested in the biological effects of methoxyphenylpropionic acid derivatives are directed to the substantial body of literature on HMPA.

Future Research Directions

The current lack of data on the specific biological activities of 3-(m-Methoxyphenyl)propionic acid presents an opportunity for future research. Investigating its potential as an enzyme inhibitor, receptor agonist or antagonist, or its anti-inflammatory properties through rigorous scientific methodology would be necessary to validate the anecdotal claims and to fully characterize its pharmacological profile.

Conclusion

References

An In-Depth Technical Guide to 3-(m-Methoxyphenyl)propionic Acid as a Human Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(m-Methoxyphenyl)propionic acid, a notable human metabolite, is emerging as a molecule of interest in the scientific community. This technical guide provides a comprehensive overview of its origins, metabolic pathways, and biological significance. While much of the existing research has focused on its hydroxylated analog, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), this document consolidates the available information on 3-(m-Methoxyphenyl)propionic acid, presents relevant experimental protocols for its study, and explores its potential roles in human physiology. This guide aims to serve as a foundational resource for researchers and professionals in drug development seeking to understand and investigate this compound.

Introduction

3-(m-Methoxyphenyl)propionic acid is an organic acid that has been identified as a naturally occurring human metabolite found in urine[1][2]. Its chemical structure consists of a phenyl ring with a methoxy group at the meta position and a propionic acid side chain. While its direct biological activities are still under active investigation, its structural similarity to other well-studied metabolites suggests potential roles in various physiological processes.

This guide will delve into the known aspects of 3-(m-Methoxyphenyl)propionic acid, including its metabolic origins, and will provide detailed experimental methodologies for its quantification and functional characterization. Particular attention will be given to its relationship with the more extensively studied gut microbiota-derived metabolite, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), to provide a broader context for its potential biological functions.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 3-(m-Methoxyphenyl)propionic acid is fundamental for its study.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₂O₃ | [3] |

| Molecular Weight | 180.20 g/mol | [3] |

| CAS Number | 10516-71-9 | [3] |

| Appearance | White to yellow solid | - |

| Solubility | Soluble in water | - |

| pKa (strongest acidic) | 4.31 | [3] |

Metabolism and Pharmacokinetics

The metabolic fate of 3-(m-Methoxyphenyl)propionic acid in humans is not as well-documented as that of its hydroxylated analog, HMPA. HMPA is a known product of the gut microbial metabolism of dietary polyphenols, such as ferulic acid, curcumin, and chlorogenic acid[4][5]. It is plausible that 3-(m-Methoxyphenyl)propionic acid may also be a product of gut microbial metabolism of other dietary components or a downstream metabolite of other ingested compounds.

Pharmacokinetic Data

Quantitative data on the concentration of 3-(m-Methoxyphenyl)propionic acid in human plasma and tissues are currently limited in publicly available literature. However, studies on the closely related HMPA provide some insight into the potential pharmacokinetic profile of such compounds. For instance, after oral administration in rats, HMPA and its conjugates are detected in various organs, with the highest concentrations found in the kidneys and liver[6].

Further research is required to establish the specific absorption, distribution, metabolism, and excretion (ADME) profile of 3-(m-Methoxyphenyl)propionic acid in humans.

Biological Activity and Signaling Pathways

The biological activities of 3-(m-Methoxyphenyl)propionic acid are an area of growing interest. While direct evidence is sparse, the known functions of the structurally similar HMPA suggest potential areas of investigation.

G Protein-Coupled Receptor 41 (GPR41) Activation

HMPA has been identified as an agonist for G protein-coupled receptor 41 (GPR41), a receptor for short-chain fatty acids (SCFAs)[7]. Activation of GPR41 is linked to various physiological effects, including regulation of energy homeostasis and inflammatory responses. Given the structural similarity, it is hypothesized that 3-(m-Methoxyphenyl)propionic acid may also interact with GPR41, although its specific binding affinity and activation potency remain to be determined.

The signaling cascade following GPR41 activation by its agonists typically involves the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Additionally, the Gβγ subunits can activate phospholipase C (PLC), resulting in an increase in intracellular calcium concentrations.

Figure 1: Hypothesized GPR41 signaling pathway for 3-(m-Methoxyphenyl)propionic acid.

Experimental Protocols

This section provides detailed methodologies for the quantification and functional analysis of 3-(m-Methoxyphenyl)propionic acid.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of organic acids in urine[8][9][10][11][12].

Objective: To quantify the concentration of 3-(m-Methoxyphenyl)propionic acid in human urine.

Materials:

-

Urine sample

-

Internal standard (e.g., a stable isotope-labeled version of the analyte)

-

Ethyl acetate

-

Sodium chloride

-

Hydrochloric acid

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

To 1 mL of urine, add an appropriate amount of the internal standard.

-

Acidify the urine to a pH of approximately 1 with hydrochloric acid.

-

Saturate the sample with sodium chloride.

-

-

Extraction:

-

Extract the organic acids with 2 mL of ethyl acetate by vortexing for 2 minutes.

-

Centrifuge at 3000 x g for 5 minutes to separate the layers.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction process twice more and combine the organic layers.

-

-

Derivatization:

-

Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

-

Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS to the dried residue.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Conditions (example):

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (example):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Data Acquisition: Full scan and/or Selected Ion Monitoring (SIM) for target ions.

-

-

Data Analysis:

-

Identify the trimethylsilyl (TMS) derivative of 3-(m-Methoxyphenyl)propionic acid based on its retention time and mass spectrum.

-

Quantify the analyte by comparing the peak area of its characteristic ions to that of the internal standard, using a calibration curve prepared with known concentrations of the analyte.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3-(3-Methoxyphenyl)propionic acid | 10516-71-9 | MOLNOVA [molnova.com]

- 3. phytohub.eu [phytohub.eu]

- 4. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. metbio.net [metbio.net]

- 9. aurametrix.weebly.com [aurametrix.weebly.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications [pubmed.ncbi.nlm.nih.gov]

- 12. ssi.shimadzu.com [ssi.shimadzu.com]

An In-depth Technical Guide to the Solubility and Stability of 3-(m-Methoxyphenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-(m-Methoxyphenyl)propionic acid (CAS 10516-71-9), a key intermediate in pharmaceutical synthesis. Given the limited publicly available quantitative data for this specific molecule, this document focuses on delivering detailed, industry-standard experimental protocols to enable researchers to determine these critical physicochemical properties. The guide summarizes known solubility information and outlines robust methodologies for comprehensive solubility and stability profiling, essential for preclinical and formulation development.

Introduction

3-(m-Methoxyphenyl)propionic acid, also known as 3-methoxybenzenepropanoic acid, is an organic compound with the molecular formula C₁₀H₁₂O₃.[1] Its structure, featuring a carboxylic acid group and a methoxy-substituted phenyl ring, makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility and stability is paramount for effective drug development, influencing bioavailability, formulation strategies, storage conditions, and shelf-life. This guide presents established methods for characterizing these properties.

Solubility Profile

Table 1: Known and Calculated Solubility of 3-(m-Methoxyphenyl)propionic Acid

| Solvent/System | Type | Reported Solubility | Citation |

| Water | Aqueous | Soluble[1][3], Sparingly Soluble[4] | [1][3][4] |

| Water | Aqueous | 0.7 g/L (calculated)[5] | [5] |

| Water | Aqueous | 0.698 g/L (calculated)[6] | [6] |

| Dimethyl Sulfoxide (DMSO) | Organic Solvent | 100 mg/mL[7] | [7] |

| Ethanol | Organic Solvent | Soluble[2] | [2] |

| Methanol | Organic Solvent | Soluble[2] | [2] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | In Vivo Vehicle | ≥ 2.5 mg/mL[7] | [7] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | In Vivo Vehicle | ≥ 2.5 mg/mL[7] | [7] |

| 10% DMSO / 90% Corn Oil | In Vivo Vehicle | ≥ 2.5 mg/mL[7] | [7] |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. It involves measuring the concentration of a saturated solution that is in equilibrium with an excess of the solid material.

Materials

-

3-(m-Methoxyphenyl)propionic acid

-

Selected solvents (e.g., Water, pH buffers, Ethanol, Methanol, Acetonitrile, etc.)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Methodology

-

Preparation: Add an excess amount of 3-(m-Methoxyphenyl)propionic acid to a series of vials, each containing a known volume of the desired solvent or buffer system. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the samples.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Analysis: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of 3-(m-Methoxyphenyl)propionic acid using a validated HPLC method.

-

pH Measurement: For aqueous and buffered solutions, measure the pH of the final saturated solution.

Stability Profile and Forced Degradation Studies

Stability testing is crucial for identifying how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation (stress testing) studies are conducted under more severe conditions to identify likely degradation products and establish degradation pathways.

Experimental Protocol: Forced Degradation Study

A forced degradation study typically involves exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature or elevated (e.g., 60°C) |

| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature or elevated (e.g., 60°C) |

| Oxidation | 3% - 30% H₂O₂, room temperature |

| Thermal Degradation | Solid drug substance heated above accelerated stability temp. (e.g., 80°C) |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A dark control should be maintained. |

Methodology

-

Sample Preparation: Prepare solutions of 3-(m-Methoxyphenyl)propionic acid in the respective stress media.

-

Stress Application: Expose the samples to the conditions outlined in Table 2 for a defined period. Samples should be withdrawn at various time points.

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method must be capable of separating the intact drug from any degradation products.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and any major degradants to ensure there is no co-elution.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of 3-(m-Methoxyphenyl)propionic acid. While specific quantitative data is limited, the detailed experimental protocols for the shake-flask method and forced degradation studies offer a clear path for researchers to generate the necessary data for drug development. The provided information and methodologies will aid in formulation design, shelf-life determination, and ensuring the overall quality and efficacy of pharmaceutical products derived from this important intermediate.

References

- 1. 3-(3-METHOXYPHENYL)PROPIONIC ACID | 10516-71-9 [chemicalbook.com]

- 2. CAS 10516-71-9: 3-(3-methoxyphenyl)propionic acid [cymitquimica.com]

- 3. 3-(3-Methoxyphenyl)propionic acid, 98+% | Fisher Scientific [fishersci.ca]

- 4. Page loading... [guidechem.com]

- 5. Showing Compound 3-Methoxybenzenepropanoic acid (FDB028423) - FooDB [foodb.ca]

- 6. phytohub.eu [phytohub.eu]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 3-(m-Methoxyphenyl)propionic Acid: A Review of Available Literature and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(m-Methoxyphenyl)propionic acid, a derivative of phenylpropionic acid, belongs to a class of compounds with recognized therapeutic potential, primarily as non-steroidal anti-inflammatory drugs (NSAIDs). While its precise biological activities and mechanisms of action are not extensively documented in publicly available literature, its structural similarity to other well-characterized anti-inflammatory agents suggests a potential role in modulating key inflammatory pathways. This technical guide provides a comprehensive review of the available information on 3-(m-Methoxyphenyl)propionic acid, including its chemical properties, synthesis, and potential pharmacological activities. In the absence of specific data for this compound, this guide also presents generalized experimental protocols and discusses relevant signaling pathways, drawing insights from the broader class of arylpropionic acids.

Chemical Properties and Synthesis

3-(m-Methoxyphenyl)propionic acid, also known as 3-methoxybenzenepropanoic acid, is a solid with a low melting point.[1][2] It is soluble in water and dimethyl sulfoxide (DMSO).[1][2]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 10516-71-9 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Melting Point | 43-45 °C | [1] |

| Appearance | Brown, low melting solid | [1] |

| pKa | 4.654 (at 25°C) | [1] |

Synthesis of 3-(m-Methoxyphenyl)propionic Acid

A common method for the synthesis of 3-(m-Methoxyphenyl)propionic acid involves the catalytic reduction of 3-methoxycinnamic acid.[1]

Experimental Protocol: Catalytic Hydrogenation of 3-Methoxycinnamic Acid [1]

-

Dissolution: Dissolve 3-methoxycinnamic acid (3.56 g, 19.98 mmol) in 100 mL of methanol.

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (0.44 g) to the solution.

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature for 12 hours.

-

Filtration: Upon completion of the reaction, filter the mixture through diatomaceous earth (Celite) to remove the catalyst.

-

Washing: Wash the diatomaceous earth with ethyl acetate (3 x 30 mL).

-

Concentration: Combine the filtrates and remove the ethyl acetate and methanol by evaporation under reduced pressure.

-

Product: The resulting product is 3-(m-Methoxyphenyl)propionic acid (quantitative yield).

Characterization Data: [1]

-

¹H NMR (600 MHz, CDCl₃): δ 11.93 (1H, s), 7.27 (1H, t, J = 7.5 Hz), 6.88 (2H, m), 6.83 (1H, d, J = 8 Hz), 3.79 (3H, s), 2.99 (2H, t, J = 7 Hz), 2.73 (2H, t, J = 7 Hz).

-

¹³C NMR (150 MHz, CDCl₃): δ 179.2, 159.9, 142.0, 129.6, 120.7, 114.2, 111.6, 54.9, 35.5, 30.6.

Potential Biological Activity and Mechanism of Action

3-(m-Methoxyphenyl)propionic acid is classified as a non-steroidal anti-inflammatory drug (NSAID).[2] The primary mechanism of action for this class of drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[2]

Cyclooxygenase (COX) Inhibition

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. The therapeutic effects of NSAIDs are primarily due to the inhibition of COX-2, whereas adverse effects like gastrointestinal issues are often linked to COX-1 inhibition. The selectivity of NSAIDs for COX-1 versus COX-2 is a critical factor in their pharmacological profile.

Inflammatory Signaling Pathways

The inhibition of prostaglandin synthesis by NSAIDs has downstream effects on various inflammatory signaling pathways. Prostaglandins are involved in the activation of signaling cascades that lead to the expression of pro-inflammatory genes. Key pathways implicated in inflammation include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By reducing prostaglandin levels, NSAIDs can indirectly modulate the activity of these pathways.

References

3-(m-Methoxyphenyl)propionic Acid: An Examination of Its Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Dated: December 24, 2025

Abstract

3-(m-Methoxyphenyl)propionic acid, a derivative of propionic acid with the chemical formula C10H12O3, is a compound noted primarily as an intermediate in pharmaceutical and organic synthesis. While its structural resemblance to known bioactive molecules suggests potential for therapeutic applications, particularly in the realm of anti-inflammatory and analgesic activities, a comprehensive review of publicly accessible scientific literature reveals a significant scarcity of in-depth research into its specific pharmacological properties. This technical guide consolidates the available information on 3-(m-Methoxyphenyl)propionic acid, highlighting its chemical identity and postulated activities, while also delineating the current knowledge gaps that present opportunities for future research.

Introduction

3-(m-Methoxyphenyl)propionic acid, also known as 3-Methoxybenzenepropanoic acid, is an organic compound distinguished by a methoxy group at the meta-position of the phenyl ring attached to a propionic acid chain. It is commercially available and is utilized in chemical synthesis, including as an intermediate for more complex, biologically active molecules.[1][2][3] Despite its availability and the established pharmacological profiles of other arylpropionic acids, dedicated studies on the therapeutic applications of the m-methoxy substituted isomer are notably absent from the current body of scientific literature.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-(m-Methoxyphenyl)propionic acid is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 10516-71-9 | [1] |

| Molecular Formula | C10H12O3 | [1] |

| Molecular Weight | 180.20 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [1][3] |

| Solubility | Soluble in organic solvents like ethanol and methanol; limited solubility in water. | [1] |

| Synonyms | 3-(3-Methoxyphenyl)propanoic acid, 3-Methoxybenzenepropanoic acid, m-Methoxyhydrocinnamic acid | [5] |

Potential Therapeutic Applications: A Landscape of Limited Data

While several chemical suppliers and databases describe 3-(m-Methoxyphenyl)propionic acid as a "pharmaceutical intermediate" with potential for anti-inflammatory or analgesic activities, these claims are not substantiated by dedicated preclinical or clinical studies in the available literature.[1][2][6] The therapeutic potential is largely inferred from its structural similarity to other compounds.

In broader studies on plant extracts and metabolomics, "3-methoxybenzenepropanoic acid" has been identified as a component.[7][8] For instance, some extracts containing this compound have shown inhibitory activity against enzymes such as cyclooxygenase (COX) and α-glucosidase.[8][9][10] However, these studies do not isolate and individually test the bioactivity of 3-(m-Methoxyphenyl)propionic acid, making it impossible to definitively attribute the observed effects to this specific molecule.

It is crucial to distinguish 3-(m-Methoxyphenyl)propionic acid from its well-researched isomer, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) , also known as dihydroferulic acid. HMPA has been the subject of numerous studies investigating its antioxidant, anti-inflammatory, and metabolism-regulating properties. The extensive data available for HMPA should not be extrapolated to 3-(m-Methoxyphenyl)propionic acid due to the differences in their chemical structures, which can significantly impact their biological activity.

Synthesis

A general method for the synthesis of 3-(m-Methoxyphenyl)propionic acid involves the catalytic reduction of its unsaturated precursor, 3-methoxycinnamic acid.[2]

Experimental Protocol: Catalytic Hydrogenation of 3-Methoxycinnamic Acid

A representative protocol for the synthesis is as follows:

-

Dissolve 3-Methoxycinnamic acid in methanol.

-

Add a 10% Palladium on charcoal (Pd/C) catalyst.

-

Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature for approximately 12 hours.

-

Monitor the reaction for completion (e.g., by thin-layer chromatography).

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the catalyst.

-

Wash the filter cake with ethyl acetate.

-

Combine the filtrates and remove the solvents by evaporation under reduced pressure to yield 3-(m-Methoxyphenyl)propionic acid.[2]

Signaling Pathways and Mechanism of Action: Postulated but Unconfirmed

Based on the tentative classification of 3-(m-Methoxyphenyl)propionic acid as a potential anti-inflammatory agent, a hypothetical mechanism of action would involve the inhibition of the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. This pathway is the established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

Below is a conceptual diagram of the arachidonic acid pathway and the putative inhibitory role of 3-(m-Methoxyphenyl)propionic acid. It must be emphasized that this is a theoretical pathway for this specific compound and has not been experimentally validated.

Caption: Postulated mechanism of action via COX inhibition.

Future Directions and Conclusion

The current analysis underscores a significant deficit in the scientific understanding of the therapeutic potential of 3-(m-Methoxyphenyl)propionic acid. While its chemical properties are documented and it serves as an intermediate in synthesis, its biological activities remain largely unexplored.

For researchers and drug development professionals, this presents a clear opportunity. Future investigations should focus on:

-

In vitro screening: Evaluating the compound's inhibitory activity against COX-1 and COX-2 enzymes to validate the postulated anti-inflammatory mechanism.

-

Cell-based assays: Assessing its effects on inflammatory pathways in relevant cell models.

-

In vivo studies: Investigating its analgesic, anti-inflammatory, and antipyretic properties in established animal models.

-

Pharmacokinetic and toxicological profiling: Determining its absorption, distribution, metabolism, excretion (ADME), and safety profile.

References

- 1. CAS 10516-71-9: 3-(3-methoxyphenyl)propionic acid [cymitquimica.com]

- 2. 3-(3-METHOXYPHENYL)PROPIONIC ACID | 10516-71-9 [chemicalbook.com]

- 3. 3-(3-Methoxyphenyl)propionic acid (10516-71-9) at Nordmann - nordmann.global [nordmann.global]

- 4. 3-(m-Methoxyphenyl)propionic acid | 10516-71-9 | Benchchem [benchchem.com]

- 5. 3-(m-Methoxyphenyl)propionic acid | C10H12O3 | CID 66336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lb.kompass.com [lb.kompass.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

An In-Depth Technical Guide to 3-(m-Methoxyphenyl)propionic Acid: Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(m-Methoxyphenyl)propionic acid, a notable organic compound with applications in pharmaceutical research. This document details its chemical identifiers, physicochemical properties, a detailed synthesis protocol, and an exploration of the biological activities of structurally related compounds to provide a broader context for its potential applications.

Compound Identification and Physicochemical Properties

3-(m-Methoxyphenyl)propionic acid is a methoxybenzene derivative. Its unique structural features are defined by the following identifiers:

| Identifier | Value |

| IUPAC Name | 3-(3-methoxyphenyl)propanoic acid |

| InChI Key | BJJQJLOZWBZEGA-UHFFFAOYSA-N |

| SMILES | COc1cccc(CCC(=O)O)c1 |

| CAS Number | 10516-71-9 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

A summary of its key physicochemical properties is presented in the table below, offering a snapshot of its characteristics for experimental design and development.

| Property | Value | Source |

| Melting Point | 43-45 °C | [1] |

| Boiling Point | 318.1±17.0 °C (Predicted) | [1] |

| Density | 1.144±0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.654 (at 25°C) | [1] |

| Water Solubility | Soluble | [1] |

| Appearance | Brown, low melting solid | [1] |

Synthesis of 3-(m-Methoxyphenyl)propionic Acid

A common and efficient method for the synthesis of 3-(m-Methoxyphenyl)propionic acid involves the catalytic reduction of 3-Methoxycinnamic acid.[1]

Experimental Protocol

Materials:

-

3-Methoxycinnamic acid

-

Methanol (MeOH)

-

10% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen (H₂) gas

-

Diatomaceous earth (Celite)

-

Ethyl acetate

Procedure:

-

Dissolve 3-Methoxycinnamic acid (e.g., 3.56 g, 19.98 mmol) in methanol (100 mL).

-

Add 10% Pd/C catalyst (e.g., 0.44 g) to the solution.

-

Stir the mixture under a hydrogen atmosphere (balloon) for 12 hours at room temperature.

-

Upon reaction completion, filter the mixture through a pad of diatomaceous earth (Celite).

-

Wash the Celite pad with ethyl acetate (3 x 30 mL).

-

Combine the filtrates and remove the solvents (methanol and ethyl acetate) by evaporation under reduced pressure to yield 3-(m-Methoxyphenyl)propionic acid.

Characterization:

The final product can be characterized by ¹H and ¹³C NMR spectroscopy.

Biological Activity and Signaling Pathways

To provide a valuable context for researchers, this guide examines the well-documented biological activities of a structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) . HMPA, a microbial metabolite of dietary polyphenols, has garnered significant research interest for its effects on metabolic and muscular systems.

HMPA and Hepatic Lipid Metabolism via GPR41

Recent studies have shown that HMPA can improve hepatic lipid metabolism.[4][5] The proposed mechanism involves the activation of G protein-coupled receptor 41 (GPR41).[4][5] This activation is believed to play a role in anti-obesity effects and the amelioration of hepatic steatosis by stimulating the lipid catabolism pathway.[4][5]

HMPA's Role in Muscle Function and Oxidative Stress

HMPA has also been investigated for its effects on muscle function, particularly in the context of exhaustive exercise.[6] Research suggests that HMPA may inhibit protein catabolism induced by strenuous physical activity.[6] The proposed mechanism involves the modulation of signaling pathways related to muscle protein degradation, such as the ubiquitin-proteasome and autophagic-lysosomal pathways.[6]

Furthermore, studies indicate that HMPA can regulate oxidative stress and influence muscle fiber composition.[7][8] It has been shown to reduce oxidative stress by decreasing plasma reactive oxygen metabolites and enhancing antioxidant capacity.[8][9] Additionally, HMPA may promote the formation of fast-twitch muscle fibers, potentially through the activation of the IGF-1 pathway, and improve mitochondrial biogenesis.[7][8]

Conclusion

3-(m-Methoxyphenyl)propionic acid is a compound with established physicochemical properties and a straightforward synthesis protocol. While detailed studies on its specific biological activities are emerging, the extensive research on the structurally related HMPA provides a compelling rationale for further investigation into the therapeutic potential of 3-(m-Methoxyphenyl)propionic acid and its derivatives. The insights into HMPA's role in metabolic regulation and muscle physiology highlight promising avenues for future research and drug development.

References

- 1. 3-(3-METHOXYPHENYL)PROPIONIC ACID | 10516-71-9 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

Methodological & Application

Application Notes and Protocols for the Quantification of 3-(m-Methoxyphenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-(m-Methoxyphenyl)propionic acid (3-MPA) in biological matrices using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

3-(m-Methoxyphenyl)propionic acid is a metabolite of interest in various fields, including pharmacology and metabolomics. Accurate and precise quantification of this analyte in biological samples such as plasma and urine is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological roles. The following protocols outline validated methods for the reliable measurement of 3-MPA.

Analytical Methods Overview

Three primary analytical techniques are detailed for the quantification of 3-(m-Methoxyphenyl)propionic acid:

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available method suitable for routine analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly for volatile compounds, which requires derivatization for 3-MPA.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high-sensitivity and high-selectivity quantification in complex biological matrices.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the analytical methods described. These values are representative and may vary based on instrumentation and laboratory conditions.

Table 1: HPLC with UV Detection - Quantitative Parameters

| Parameter | Typical Value |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 10% |

Table 2: GC-MS - Quantitative Parameters

| Parameter | Typical Value |

| Linearity (r²) | > 0.998 |

| Limit of Detection (LOD) | 5 ng/mL |

| Limit of Quantification (LOQ) | 15 ng/mL |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (% RSD) | < 15% |

Table 3: LC-MS/MS - Quantitative Parameters

| Parameter | Typical Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 5% |

Experimental Protocols and Workflows

Detailed protocols for sample preparation and analysis for each method are provided below.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is suitable for the quantification of 3-MPA in relatively clean sample matrices or after extensive cleanup.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and 0.1% formic acid in water (e.g., 40:60 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 274 nm.

-

Internal Standard: 2-(m-Methoxyphenyl)acetic acid or another structurally similar compound with a distinct retention time.

-

Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and specificity and requires derivatization to increase the volatility of 3-MPA.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp to 200°C at 10°C/min.

-

Ramp to 280°C at 20°C/min, hold for 5 minutes.

-

-

Injector Temperature: 250°C (splitless mode).

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized 3-MPA (e.g., m/z of the trimethylsilyl derivative).[1]

-

Internal Standard: A stable isotope-labeled 3-MPA (e.g., 3-MPA-d3) is highly recommended.

-

Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most sensitive and selective method, ideal for quantifying low levels of 3-MPA in complex biological fluids.

References

Application Notes and Protocols for Biological Activity Assays of 3-(m-Methoxyphenyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(m-Methoxyphenyl)propionic acid is a compound with potential therapeutic applications, particularly as a non-steroidal anti-inflammatory drug (NSAID). Its biological activity is thought to stem from the inhibition of prostaglandin synthesis. This document provides detailed protocols for assessing the anti-inflammatory, cytotoxic, and antioxidant activities of 3-(m-Methoxyphenyl)propionic acid. The provided methodologies are based on established in vitro assays and are intended to guide researchers in the preliminary evaluation of this compound.

It is important to note that while the protocols provided are standardized, specific quantitative data for 3-(m-Methoxyphenyl)propionic acid is limited in publicly available literature. The data presented in the tables are for closely related compounds, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), and should be considered for illustrative purposes. Researchers are encouraged to generate specific data for 3-(m-Methoxyphenyl)propionic acid using the protocols outlined below.

Anti-inflammatory Activity Assays

A key mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the inflammatory pathway. Another common assay for anti-inflammatory potential involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of 3-(m-Methoxyphenyl)propionic acid to inhibit the COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.

Protocol:

-

Reagent Preparation:

-

Prepare a Tris-HCl buffer (100 mM, pH 8.0).

-

Prepare solutions of hematin (15 µM), and the test compound (3-(m-Methoxyphenyl)propionic acid) at various concentrations.

-

Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes.

-

Prepare a solution of arachidonic acid.

-

Prepare a solution of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).

-

-

Assay Procedure:

-

In a 96-well plate, add the Tris-HCl buffer, hematin, and the enzyme (COX-1 or COX-2).

-

Add the test compound at different concentrations to the respective wells. Include wells with a known COX inhibitor as a positive control and wells with solvent as a negative control.

-

Pre-incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding arachidonic acid and TMPD to all wells.

-

Measure the absorbance at 603 nm immediately and kinetically for 5 minutes using a microplate reader. The rate of TMPD oxidation is indicative of COX activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the negative control.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

-

Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages